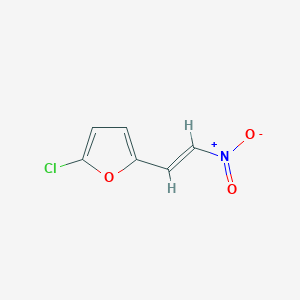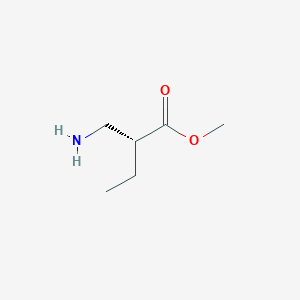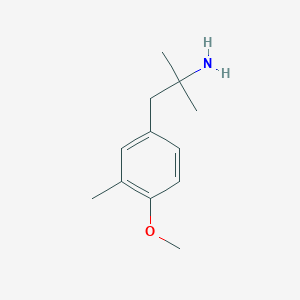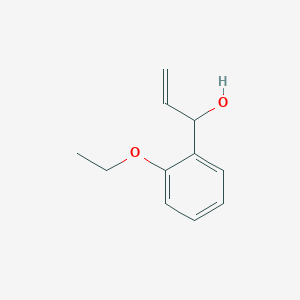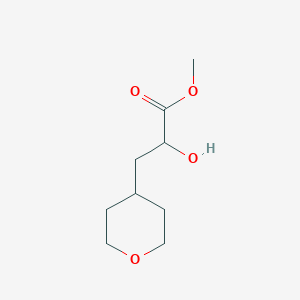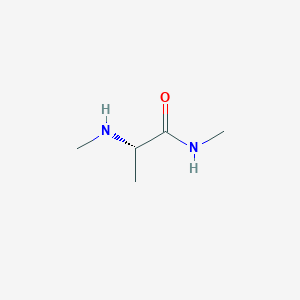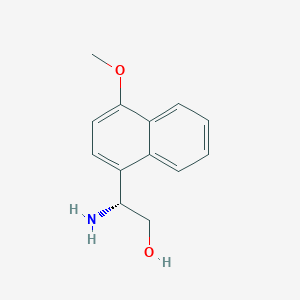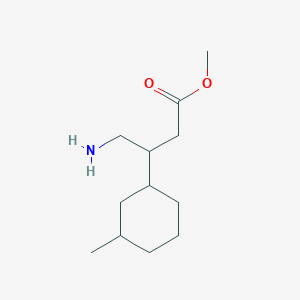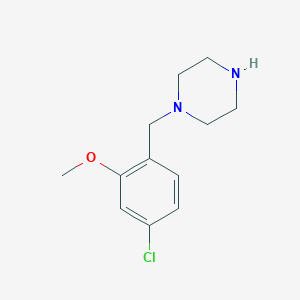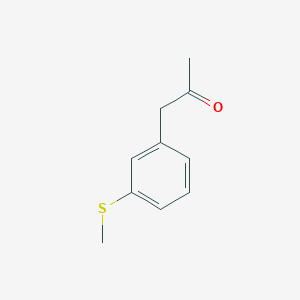![molecular formula C7H16Cl2N2 B13613158 rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13613158.png)
rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans: is a bicyclic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a diazabicyclo framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the bicyclic structure. Detailed synthetic routes can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans include other diazabicyclo derivatives, such as:
- rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octan-3-one
- rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octane dihydrochloride
Uniqueness
The uniqueness of rac-(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octanedihydrochloride, trans lies in its specific structural features and the resulting chemical properties. Its unique diazabicyclo framework allows for distinct reactivity and interactions compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H16Cl2N2 |
|---|---|
Poids moléculaire |
199.12 g/mol |
Nom IUPAC |
(1R,6R)-2-methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-5-4-8-6-2-3-7(6)9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1 |
Clé InChI |
HVGOESCUNGJJQE-GPJOBVNKSA-N |
SMILES isomérique |
CN1CCN[C@H]2[C@H]1CC2.Cl.Cl |
SMILES canonique |
CN1CCNC2C1CC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


